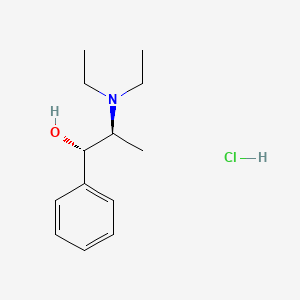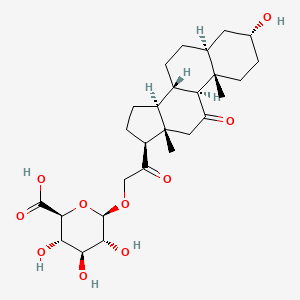
Methyl Gestodene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Gestodene is a synthetic progestogen, a derivative of testosterone, and is commonly used in hormonal contraceptives. It is known for its high potency and effectiveness in preventing ovulation. This compound is often combined with estrogen in oral contraceptive pills to provide effective birth control. It is also used in hormone replacement therapy for menopausal women.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Gestodene involves several steps, starting from basic steroidal structures. One common method involves the selective protection of the 3-position carbonyl group using diol on 13 beta-ethyl-15 alpha-acetoxyl-gonane-4-ene-3,17-diketone. This intermediate is then subjected to various reactions, including reduction and hydroxylation, to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Gestodene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Methyl Gestodene has several scientific research applications, including:
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as a research tool in drug development.
Mécanisme D'action
Methyl Gestodene exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor. Upon binding, it activates the receptor, leading to changes in gene expression that result in the inhibition of ovulation. It also has weak androgenic, antimineralocorticoid, and glucocorticoid activities . Additionally, this compound acts as a positive allosteric modulator of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .
Comparaison Avec Des Composés Similaires
Methyl Gestodene is often compared with other progestogens such as desogestrel, norgestimate, dienogest, and nomegestrol. These compounds share some common properties but differ in their pharmacokinetic profiles and hormonal activities . For example:
Desogestrel: Similar in potency but acts as a prodrug.
Norgestimate: Also a prodrug, with a different metabolic pathway.
Dienogest: Has antiandrogenic properties and is less potent in inhibiting ovulation.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological properties.
This compound is unique due to its high potency, rapid onset of action, and minimal androgenic effects, making it a preferred choice in hormonal contraceptives .
Propriétés
Numéro CAS |
66452-30-0 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.464 |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-17-prop-1-ynyl-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-3-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)4-2/h10,13-14,17-20,24H,4-9,12H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
Clé InChI |
UKZKARZVAALBTM-ZCPXKWAGSA-N |
SMILES |
CCC12CCC3C(C1C=CC2(C#CC)O)CCC4=CC(=O)CCC34 |
Synonymes |
(17β)-13-Ethyl-17-hydroxy-17-(1-propynyl)-gona-4,15-dien-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










